![molecular formula C20H23N5O6S B106038 [(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate CAS No. 5605-63-0](/img/structure/B106038.png)
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Overview
Description
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a chemical compound with the molecular formula C20H23N5O6S and a molecular weight of 461.49 g/mol . This compound is an intermediate in the synthesis of various adenosine derivatives and is used in scientific research for its unique properties .
Mechanism of Action
Target of Action
The primary target of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is a family of ADP receptors found on platelets . These receptors play a crucial role in inducing platelet activation .
Mode of Action
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine interacts with its targets, the ADP receptors, to induce platelet activation
Biochemical Pathways
The compound is involved in the pathway of adenosine diphosphate (ADP) . ADP in the blood is converted to adenosine by the action of ecto-ADPases . This conversion inhibits further platelet activation via adenosine receptors .
Pharmacokinetics
It’s known that the compound is soluble in chloroform , which could potentially impact its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of further platelet activation via adenosine receptors . This occurs after ADP in the blood is converted to adenosine by the action of ecto-ADPases .
Preparation Methods
The synthesis of 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine involves multiple steps. The starting material, adenosine, undergoes protection of the 2’ and 3’ hydroxyl groups with isopropylidene to form 2’,3’-O-isopropylideneadenosine. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to yield 2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine . The reaction conditions typically involve the use of an organic solvent such as chloroform and a base like pyridine .
Chemical Reactions Analysis
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine undergoes various chemical reactions, including:
Substitution Reactions: The toluolsulfonyl group can be substituted with other nucleophiles, leading to the formation of different adenosine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is used in various scientific research applications:
Comparison with Similar Compounds
2’,3’-O-Isopropylidene-5’-O-toluolsulfonyl-adenosine is unique due to its dual protection of the 2’ and 3’ hydroxyl groups and the presence of a toluolsulfonyl group at the 5’ position. Similar compounds include:
2’,3’-O-Isopropylideneadenosine: Lacks the toluolsulfonyl group and is used as an intermediate in nucleoside synthesis.
5’-Tosyladenosine: Contains a toluolsulfonyl group at the 5’ position but lacks the isopropylidene protection at the 2’ and 3’ positions.
5’-TOSYL-2’-DEOXYADENOSINE: Similar to 5’-Tosyladenosine but with a deoxy modification at the 2’ position.
These compounds share some chemical properties but differ in their specific functional groups and applications .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZVOYVIBCNRU-NVQRDWNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


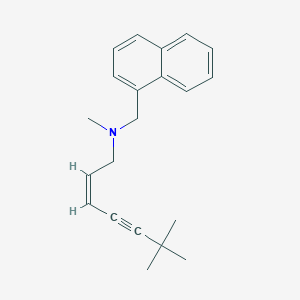
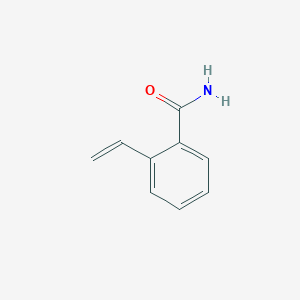


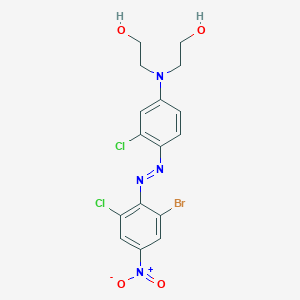
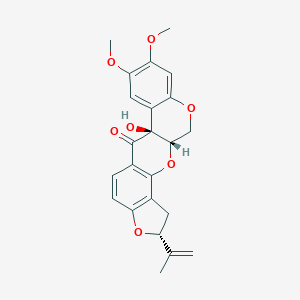
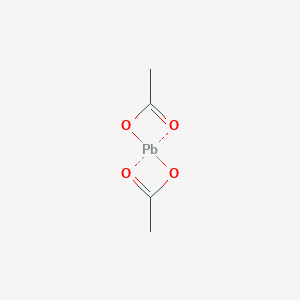
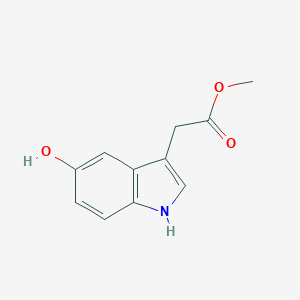
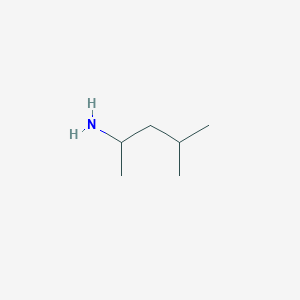
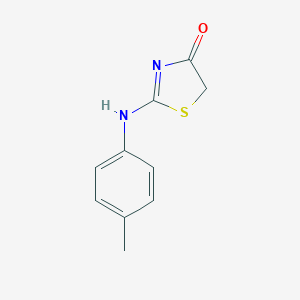

![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)

![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
